

Spectral Characterization of 4-Amino-4'-chlorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-4'-chlorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of **4-Amino-4'-chlorobenzophenone**, an important organic intermediate. Due to the limited availability of published, quantitative spectral data for this specific molecule, this guide utilizes data from the closely related compound, 4-chlorobenzophenone, and incorporates the expected spectral characteristics of the 4-amino group. This approach provides a robust framework for the analysis of **4-Amino-4'-chlorobenzophenone** and its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of **4-Amino-4'-chlorobenzophenone**.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7	d	2H	H-2', H-6'
~7.4	d	2H	H-3', H-5'
~7.6	d	2H	H-2, H-6
~6.7	d	2H	H-3, H-5
~4.0	br s	2H	-NH ₂

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~195.5	C=O
~150.0	C-4
~138.9	C-1'
~135.9	C-4'
~132.7	C-2, C-6
~131.5	C-2', C-6'
~128.7	C-3', C-5'
~128.4	C-1
~114.0	C-3, C-5

Table 3: FT-IR Spectral Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Doublet	N-H Stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H Stretch
~1630	Strong	C=O Stretch
~1600	Medium	Aromatic C=C Stretch
~1520	Medium	N-H Bend
~1280	Medium	Aromatic C-N Stretch
~840	Strong	p-substituted C-H Bend
~770	Medium	C-Cl Stretch

Table 4: Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
231/233	High	[M] ⁺ (Molecular Ion)
202/204	Medium	[M-NH] ⁺
154	Medium	[M-C ₆ H ₄ Cl] ⁺
139/141	High	[C ₆ H ₄ ClCO] ⁺
120	High	[C ₇ H ₆ NO] ⁺
111/113	Medium	[C ₆ H ₄ Cl] ⁺
92	Medium	[C ₆ H ₄ NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve 10-20 mg of **4-Amino-4'-chlorobenzophenone** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ^1H NMR and ^{13}C NMR spectra at room temperature.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C). Integrate the ^1H NMR signals and identify the chemical shifts and multiplicities of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure:

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **4-Amino-4'-chlorobenzophenone** with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

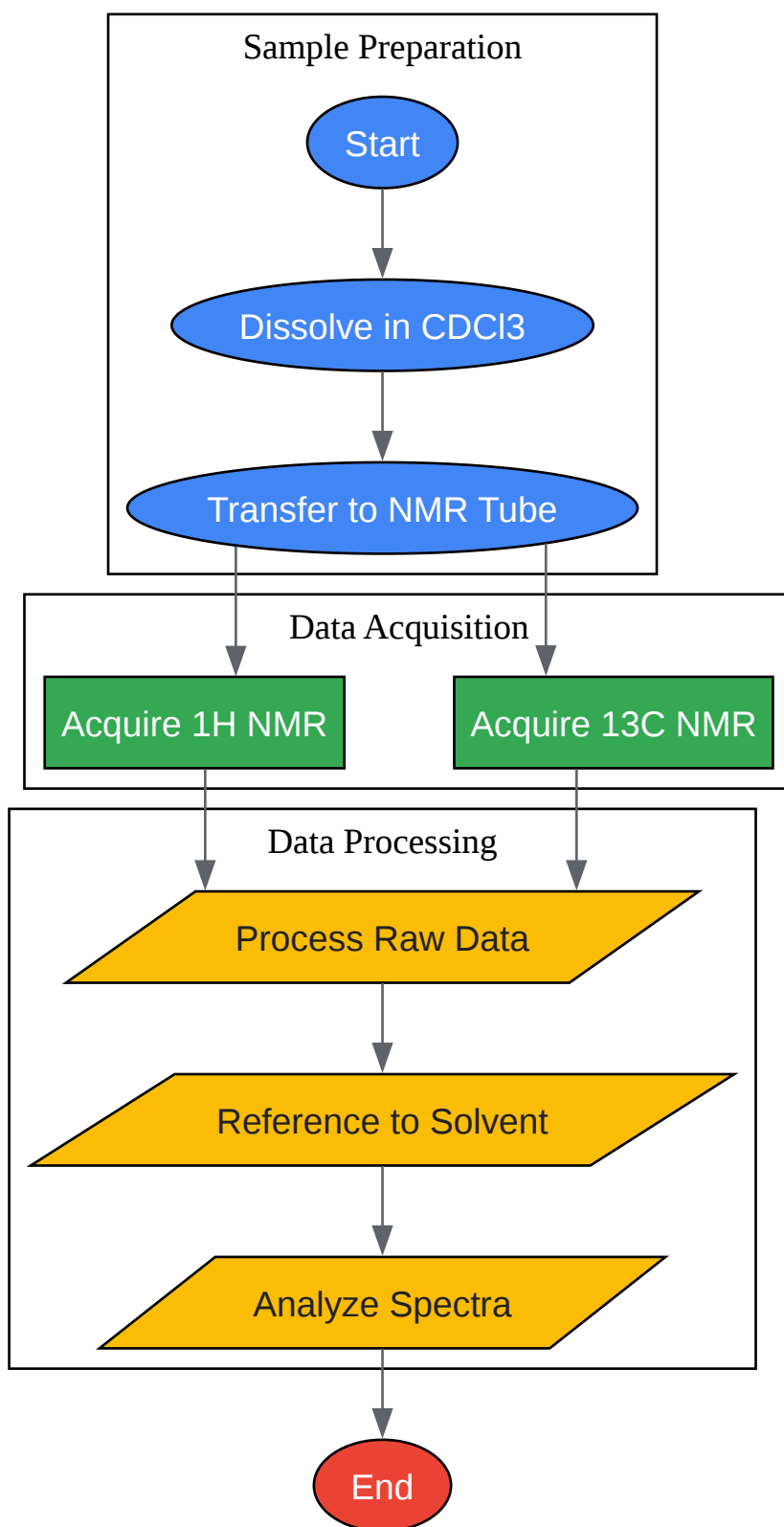
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

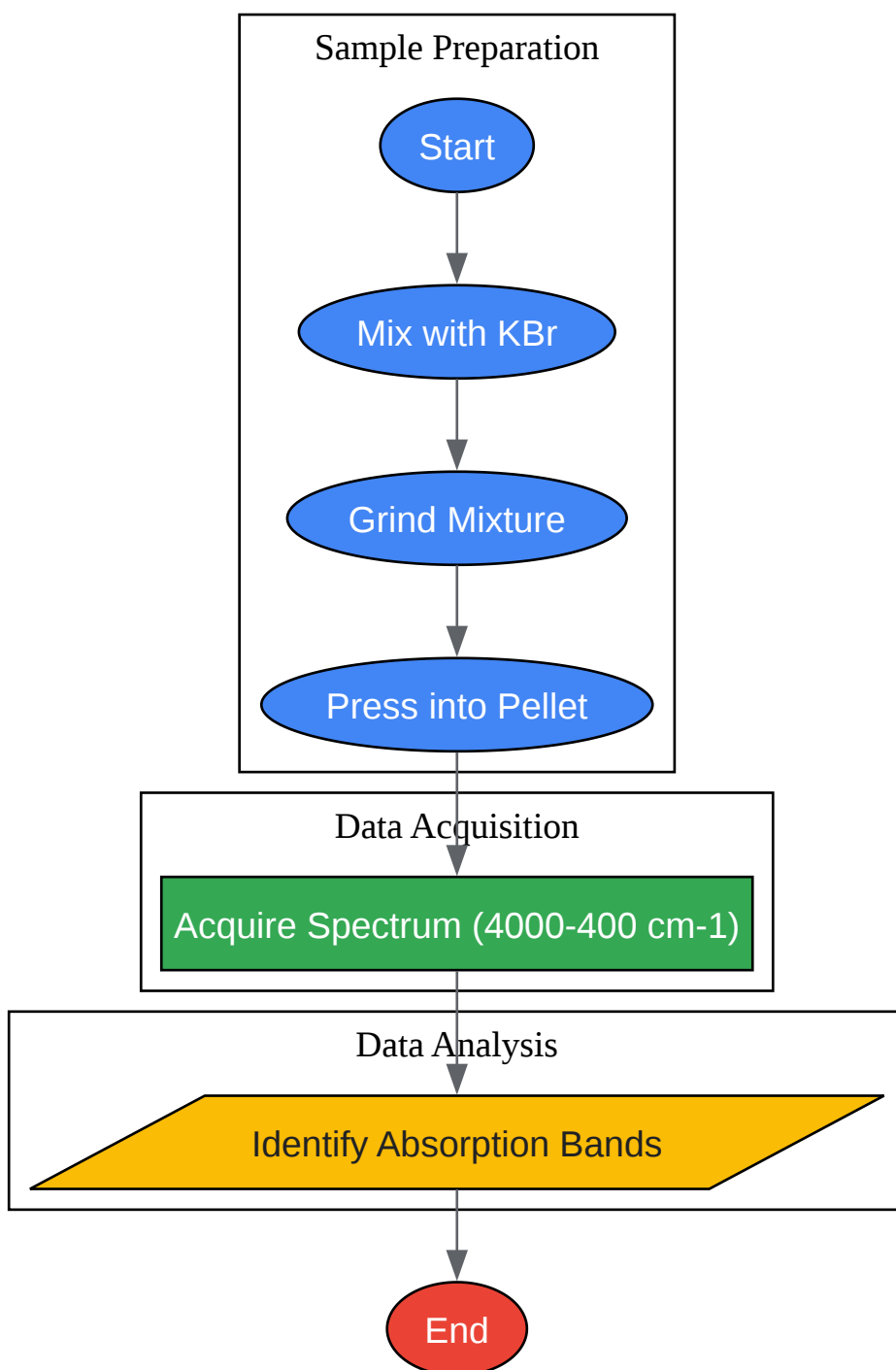
Procedure:

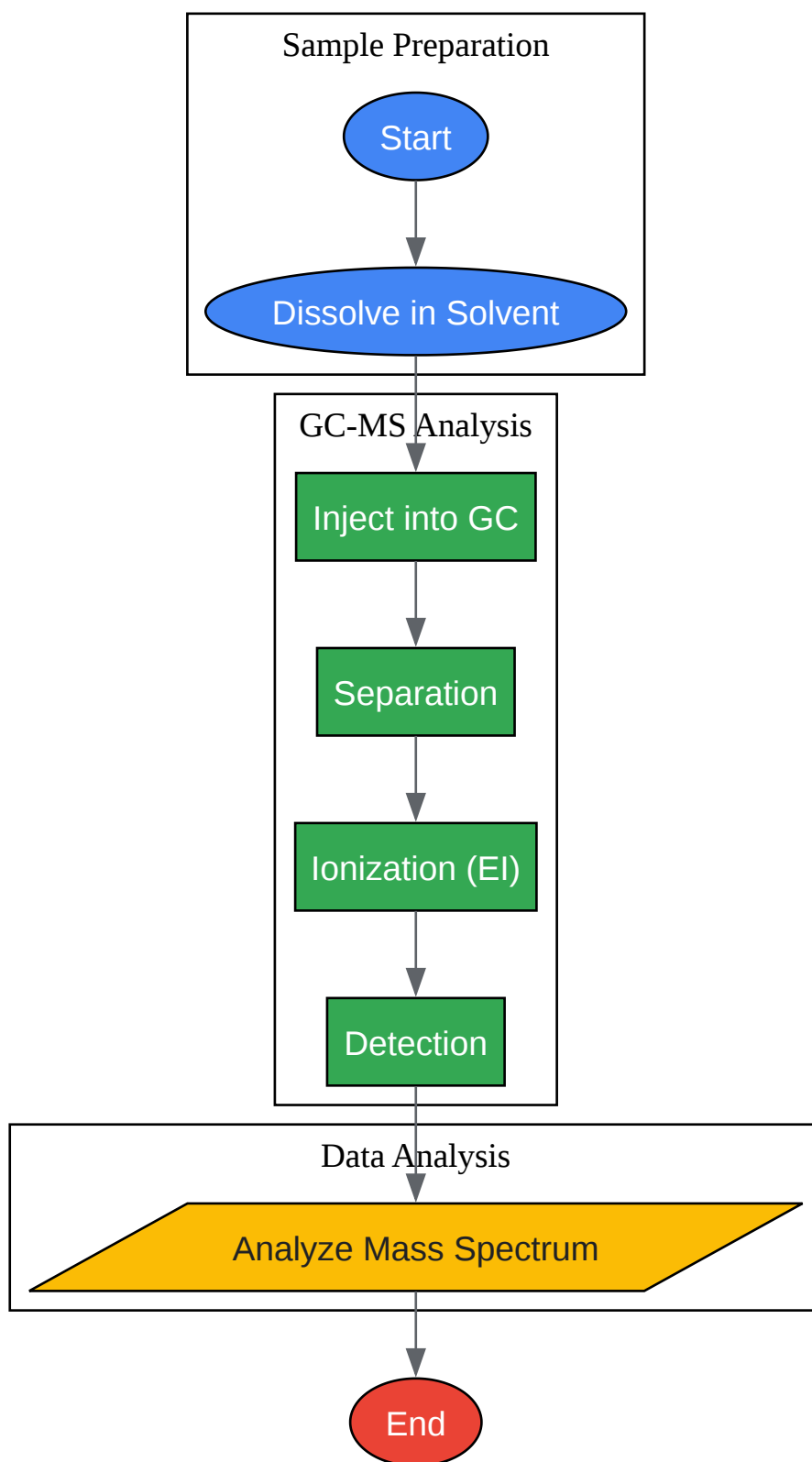
- Sample Preparation: Dissolve a small amount of **4-Amino-4'-chlorobenzophenone** in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Analysis: Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized in the mass spectrometer.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the spectral analysis of **4-Amino-4'-chlorobenzophenone**.







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